5-Phenylvaleric acid

HDAC inhibition Epigenetics Cancer research

Researchers risk assay failure when substituting generic aromatic fatty acids without verifying chain-length-specific performance. 5-Phenylvaleric acid (CAS 2270-20-4) delivers C5 chain-dependent bioactivity that shorter/longer analogs cannot match: (1) HDAC inhibitor scaffold - hydroxamic acid derivative IC50 5 µM (26.6-fold improvement over 4-benzoylbutyric analog); (2) anti-aggregation chaperone - validated in vivo against α-synuclein at 100-130 mg/kg in PD rat models; (3) certified analytical standard - ≥98% purity with batch-specific COA for LC-MS/MS metabolomics.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 2270-20-4
Cat. No. B181589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylvaleric acid
CAS2270-20-4
Synonyms5-phenylvaleric acid
phenylvaleric acid
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCC(=O)O
InChIInChI=1S/C11H14O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,13)
InChIKeyBYHDDXPKOZIZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.61 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylvaleric Acid CAS 2270-20-4: Technical Specifications and Procurement Baseline


5-Phenylvaleric acid (5-Phenylpentanoic acid, CAS 2270-20-4) is a medium-chain monocarboxylic acid (C11H14O2, MW 178.23) comprising a phenyl group substituted at the δ-position of valeric acid [1]. It is an endogenous metabolite produced by gut microbiota from dietary flavan-3-ols and serves as a biomarker for flavan-3-ol intake [2]. Commercially available in crystalline form with purity specifications typically ≥98% to ≥99% (by GC or neutralization titration) , this compound is employed across analytical standardization, medicinal chemistry derivatization, and biopolymer precursor applications .

Why 5-Phenylvaleric Acid Cannot Be Substituted with Generic or Shorter-Chain Analogs


Although 5-Phenylvaleric acid belongs to the broader class of terminal aromatic-substituted fatty acids—which includes 3-phenylpropionic acid (3-PPA), 4-phenylbutyric acid (4-PBA), and 6-phenylhexanoic acid—these compounds are not functionally interchangeable. Quantitative structure-activity studies demonstrate that chain length critically dictates both in vitro biochemical potency and physicochemical properties [1]. The C5 chain of 5-phenylvaleric acid occupies a distinct performance niche: it exhibits enhanced chemical chaperone activity relative to shorter-chain 3-PPA, while its hydroxamic acid derivative achieves IC50 values approximately 26-fold lower (5 µM) than the 4-benzoylbutyric analog (133 µM) in HDAC inhibition assays [2]. Thermodynamically, 5-phenylvaleric acid requires higher sublimation enthalpy than 2-phenylbutyric acid, a property directly relevant to formulation and material processing [3]. Substituting a generic aromatic fatty acid without verifying chain-length-specific performance parameters risks assay failure, non-reproducible synthetic yields, and inaccurate analytical quantification.

5-Phenylvaleric Acid CAS 2270-20-4: Quantitative Differentiation Evidence Guide


26-Fold Greater HDAC Inhibitory Potency of 5-Phenylvaleric Hydroxamic Acid vs. 4-Benzoylbutyric Analog

5-Phenylvaleric acid serves as the optimal scaffold for generating potent histone deacetylase (HDAC) inhibitors. In a direct head-to-head fluorometric assay using rat-liver HDAC, the hydroxamic acid derivative of 5-phenylvaleric acid demonstrated an IC50 of 5 µM, compared to 133 µM for the 4-benzoylbutyric hydroxamic acid comparator—representing a 26.6-fold difference in inhibitory potency [1].

HDAC inhibition Epigenetics Cancer research

Chain-Length-Dependent Enhancement of Chemical Chaperone Activity: 5-Phenylvaleric Acid vs. 3-PPA and 4-PBA

In a comparative study of terminal aromatic-substituted fatty acids, aggregation inhibition of lactalbumin and bovine serum albumin increased proportionally with carbon chain length [1]. 5-Phenylvaleric acid (C5 chain) exhibited greater aggregation prevention than 3-phenylpropionate (C3) and 4-phenylbutyrate (C4). This chain-length dependency was corroborated in cellular ER stress models: cell viability under tunicamycin-induced stress improved with increasing chain length, and expression of stress markers GRP94 and GRP78 decreased accordingly [1]. More recently, 5-phenylvaleric acid demonstrated direct anti-aggregation activity against α-synuclein in vitro and conferred neuroprotection in SHSY5Y neuroblastoma cells exposed to rotenone, with behavioral and histopathological improvements observed in PD rat models at 100-130 mg/kg doses [2].

Chemical chaperone Protein aggregation ER stress Neurodegeneration

Elevated Sublimation Enthalpy and Thermal Stability: 5-Phenylvaleric Acid vs. 2-Phenylbutyric Acid

Knudsen mass-loss effusion measurements quantified the vapor pressure and sublimation thermodynamics of three phenyl-substituted carboxylic acids [1]. 5-Phenylvaleric acid exhibited vapor pressure measurements over a higher temperature range (315.15 K to 327.18 K) compared to 2-phenylbutyric acid (309.16 K to 323.16 K). From these data, standard molar enthalpies of sublimation at T = 298.15 K were calculated. The longer C5 chain of 5-phenylvaleric acid correlates with higher sublimation enthalpy than the C4 analog 2-phenylbutyric acid, consistent with the established linear relationship between chain length and thermodynamic stability in this series [1].

Thermodynamics Sublimation enthalpy Material processing Formulation stability

5-Phenylvaleric Acid as an Analytical Reference Standard: High-Purity Specifications Enabling Reproducible Quantification

5-Phenylvaleric acid is commercially available as a certified analytical standard with purity specifications ≥98% (HPLC/GC) to ≥99% (neutralization titration) from multiple reputable vendors . This level of characterization—including batch-specific certificates of analysis with NMR, HPLC, and GC validation—enables its use as a primary reference standard for quantifying this endogenous metabolite in biological matrices. In contrast, many structurally similar aromatic fatty acids are not available with comparable analytical-grade certification, limiting their utility in regulated analytical workflows .

Analytical chemistry Biomarker quantification Metabolomics Reference standard

Defined Structural Target in Aromatic Amino Acid Aminotransferase: Crystallographic Validation of Binding Mode

The three-dimensional structure of aromatic amino acid aminotransferase (pdAroAT) from Paracoccus denitrificans complexed with 5-phenylvaleric acid has been solved by X-ray diffraction at 2.5 Å resolution and deposited in the Protein Data Bank as entry 2AY9 [1]. This structural characterization was part of a comparative analysis of nine different inhibitors, revealing that the enzyme's active site exhibits structural flexibility in the region interacting with terminal hydrophobic groups, with distinct binding modes for different inhibitors [2]. Unlike shorter-chain or structurally distinct analogs that may adopt alternative binding poses, 5-phenylvaleric acid provides a crystallographically defined, reproducible interaction geometry.

Structural biology Enzyme inhibition X-ray crystallography PDB ligand

Precursor for Isotactic Poly(3-hydroxyphenylvalerate) (PHPV) Biosynthesis: Distinct Polymer Properties

When Pseudomonas oleovorans is cultured on a mixture of 5-phenylvaleric acid and nonanoic acid, it produces the homopolymer poly-3-hydroxyphenylvalerate (PHPV), which is 100% isotactic [1]. This polymer exhibits distinct intracellular degradation kinetics compared to the co-produced poly-3-hydroxynonanoate (PHN): PHPV degrades more slowly when present as the sole storage polymer, though degradation accelerates when blended with PHN [1]. Unlike alkyl-substituted PHA precursors, 5-phenylvaleric acid introduces aromatic functionality that modifies polymer crystallinity and biodegradation profiles—a property not achievable with purely aliphatic monomer precursors.

Biopolymer synthesis Polyhydroxyalkanoates Microbial fermentation Biodegradable plastics

Optimal Application Scenarios for 5-Phenylvaleric Acid CAS 2270-20-4 Based on Differentiated Performance Evidence


Medicinal Chemistry: Scaffold for Potent HDAC Inhibitor Development

5-Phenylvaleric acid provides a C5 phenylalkyl scaffold that, when converted to its hydroxamic acid derivative, achieves an IC50 of 5 µM against rat-liver HDAC—a 26.6-fold improvement over the 4-benzoylbutyric analog [1]. Researchers developing epigenetic therapeutics should select this specific chain-length scaffold rather than shorter or differently substituted analogs to maximize inhibitory potency while retaining favorable bioavailability characteristics.

Neuroscience: Chemical Chaperone for α-Synuclein Aggregation and ER Stress Studies

5-Phenylvaleric acid demonstrates chain-length-dependent anti-aggregation activity that surpasses C3 (3-PPA) and C4 (4-PBA) analogs, with validated efficacy against α-synuclein aggregation in vitro and in vivo at 100-130 mg/kg in rotenone-induced PD rat models [2][3]. Investigators studying protein misfolding disorders, ER stress pathways, or Parkinson's disease mechanisms should procure this specific compound to ensure reproducible chaperone activity that shorter-chain alternatives cannot match.

Analytical Chemistry & Metabolomics: Certified Reference Standard for Flavan-3-ol Biomarker Quantification

As an endogenous metabolite of dietary flavan-3-ols, 5-phenylvaleric acid is increasingly used as a biomarker for polyphenol intake and gut microbial metabolism [4]. The availability of this compound as an analytical standard with ≥98-99% certified purity and batch-specific COA (NMR, HPLC, GC) enables accurate calibration and quantification in LC-MS/MS metabolomics workflows. Analysts requiring regulatory-grade data should select certified standard-grade 5-phenylvaleric acid over ungraded generic aromatic fatty acids.

Polymer Science: Biosynthesis of Aromatic-Functionalized Polyhydroxyalkanoates

5-Phenylvaleric acid serves as a unique precursor for microbial production of poly-3-hydroxyphenylvalerate (PHPV), a 100% isotactic homopolymer with distinct biodegradation kinetics compared to alkyl-substituted PHAs [5]. Polymer chemists and bioprocess engineers developing biodegradable materials with aryl-functionalized side chains should select this specific monomer, as aliphatic fatty acid precursors cannot introduce the same aromatic functionality or degradation profile.

Technical Documentation Hub

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